BenchChemオンラインストアへようこそ!

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one

Epigenetics LSD1/KDM1A inhibition Monoamine oxidase selectivity

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one (C₇H₁₀N₂OS, MW 170.23 g/mol) is a racemic β-amino ketone belonging to the aminothiazole class of reversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors. First characterised in the fragment-based LSD1 inhibitor programme reported by Hitchin et al.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13164262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1,3-thiazol-2-yl)butan-1-one
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=NC=CS1)N
InChIInChI=1S/C7H10N2OS/c1-5(8)4-6(10)7-9-2-3-11-7/h2-3,5H,4,8H2,1H3
InChIKeyIIDURVYOCOEPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one: Procurement-Relevant Profile of a Chiral β-Amino Ketone LSD1 Inhibitor Scaffold


3-Amino-1-(1,3-thiazol-2-yl)butan-1-one (C₇H₁₀N₂OS, MW 170.23 g/mol) is a racemic β-amino ketone belonging to the aminothiazole class of reversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors [1]. First characterised in the fragment-based LSD1 inhibitor programme reported by Hitchin et al. (2013), this compound emerged from a high-concentration biochemical screen of 2,466 fragments and was subsequently profiled for LSD1, MAO-A, and MAO-B inhibitory activity [2]. The molecule features a 1,3-thiazol-2-yl group linked to a butan-1-one backbone bearing a primary amine at the C3 position, establishing a defined spatial relationship between the hydrogen-bond-donating amine, the carbonyl, and the thiazole heterocycle that differentiates it from positional isomers [3].

Why 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one Cannot Be Replaced by Generic Aminothiazole Derivatives


Generic substitution among aminothiazole-containing compounds is unreliable because the position of the amino group on the butanone chain, the point of thiazole ring attachment, and the stereochemistry at the chiral centre each independently govern target engagement and off-target liability. The 2-aminothiazole scaffold is a well-documented frequent-hitting (PrATs) chemotype that appears as a promiscuous binder across diverse protein targets [1]. In contrast, 3-amino-1-(1,3-thiazol-2-yl)butan-1-one places the primary amine at the C3 position of the butanone, with the carbonyl directly conjugated to the thiazole C2—a arrangement that the Hitchin et al. structure–activity relationship (SAR) study identifies as contributing to both LSD1 inhibitory potency in the 7–187 μM range and selectivity over the structurally related flavin-dependent enzyme MAO-A [2]. Positional isomers (e.g., 2-amino or 4-amino variants, or thiazol-4-yl instead of thiazol-2-yl attachment) would be expected to alter the pharmacophoric geometry and thus the LSD1/MAO selectivity profile, even though direct head-to-head quantitative data for all isomers are not publicly available. The quantitative evidence presented below substantiates the specific differentiation dimensions that inform scientific selection.

Quantitative Differentiation Evidence for 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one Against Closest Analogs


LSD1 Inhibitory Potency and 10-Fold Selectivity Over MAO-A and MAO-B: CHEMBL3402055 vs. Aminothiazole Series Baseline

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one (CHEMBL3402055) inhibits human recombinant LSD1 with an IC₅₀ of 10,000 nM (10 μM), while exhibiting IC₅₀ values above 100,000 nM (>100 μM) against both human MAO-A and MAO-B in the same assay platform, yielding a ≥10-fold selectivity window for LSD1 over each MAO isoform [1]. By comparison, the broader aminothiazole series reported by Hitchin et al. spans an LSD1 IC₅₀ range of 7,000 to 187,000 nM (7–187 μM), indicating this compound resides in the more potent half of the series distribution [2]. The initial fragment hit from which the series was derived required 32-fold potency improvement through medicinal chemistry optimisation to reach the 7 μM lower bound of the series; this compound achieves its 10 μM IC₅₀ within a single synthetic elaboration from the fragment starting point [2].

Epigenetics LSD1/KDM1A inhibition Monoamine oxidase selectivity

Reversible LSD1 Inhibition Mechanism: Differentiation from Irreversible Inhibitor Chemotypes

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one acts as a reversible inhibitor of LSD1, a mechanistic classification confirmed by the Hitchin et al. study that explicitly distinguishes this aminothiazole series from the predominant class of irreversible LSD1 inhibitors such as tranylcypromine (TCP) derivatives and clinical candidates like GSK2879552 and bomedemstat [1]. Irreversible inhibitors covalently modify the FAD cofactor within the LSD1 active site and typically achieve low nanomolar IC₅₀ values (e.g., GSK2879552 IC₅₀ ~ 20 nM), but their covalent mechanism can lead to prolonged target residence time, potential haptenation, and reduced ability to dissociate from off-target FAD-dependent enzymes [2]. The reversible binding mode of this compound (LSD1 IC₅₀ = 10,000 nM) allows equilibrium-governed target engagement, which is advantageous for experimental systems requiring washout controls, pulsed inhibition protocols, or reversible pharmacological validation of LSD1-dependent phenotypes [1].

Reversible inhibition LSD1 epigenetics Mechanism of action

C3-Amino Substitution Pattern Differentiation from Promiscuous 2-Aminothiazole Scaffolds

The 2-aminothiazole (2-AT) substructure has been identified as a frequent-hitting fragment (PrATs) in biophysical binding assays, showing positive hits in 14 out of 14 diverse protein target screens, which raises significant concerns about target specificity when the 2-aminothiazole motif is present [1]. 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one structurally differs by relocating the primary amine from the thiazole C2 position to the C3 position of the butanone side chain, while retaining the thiazole ring as a C2-carbonyl-linked appendage rather than as a 2-amino-substituted heterocycle [2]. This architectural distinction is consistent with the compound's observed LSD1/MAO selectivity profile (≥10-fold), whereas 2-aminothiazoles typically exhibit broad, non-selective binding across kinase and non-kinase targets [1]. The Hitchin SAR study confirms that modifications to the amine-bearing region of the aminothiazole scaffold directly modulate LSD1 potency (7–187 μM range), supporting the functional relevance of the C3-amino substitution pattern [3].

Scaffold promiscuity 2-Aminothiazole Kinase selectivity

Enantiomer and Positional Isomer Differentiation: Procurement-Specific Purity and Structural Identity Considerations

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one exists as a racemic mixture (CAS not assigned for racemate) and is commercially available alongside its resolved (R)-enantiomer (CAS 2137078-78-3), (S)-enantiomer, and several positional isomers including (2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one (CAS 2137090-30-1), 2-amino-1-(1,3-thiazol-4-yl)butan-1-one (CAS 1782757-22-5), and 4-amino-1-(1,3-thiazol-2-yl)butan-1-one (CAS 1824368-78-6) . The Hitchin et al. SAR study reported LSD1 inhibitory activities ranging from 7 to 187 μM across the aminothiazole series, demonstrating that both the amino-group position and stereochemistry significantly impact potency [1]. For example, enantiomerically pure (2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one is priced at $867/0.1 g (95% purity, Enamine), while the 4-thiazolyl positional isomer 2-amino-1-(1,3-thiazol-4-yl)butan-1-one is priced at $741/0.1 g (95% purity, Enamine), reflecting differential synthetic accessibility and market availability [2]. Without published head-to-head LSD1 IC₅₀ data for all positional isomers in the same assay, the procurement decision should be guided by the documented LSD1 activity of the C3-amino substitution pattern (IC₅₀ = 10,000 nM) and its established position within the Hitchin SAR [1].

Stereochemistry Chiral purity Positional isomerism

Carbonyl Position Isomer (Butan-2-one vs. Butan-1-one) Structural Consequence for Pharmacophore Geometry

A critical structural variable among thiazole-amino-butanone isomers is the position of the carbonyl group on the butanone chain. The target compound bears the ketone at the C1 position (butan-1-one) directly adjacent to the thiazole ring, whereas the commercially available (3S)-3-amino-1-(1,3-thiazol-2-yl)butan-2-one (CAS 2111479-58-2) positions the carbonyl at C2, separated from the thiazole by a methylene spacer . This difference alters the distance between the thiazole ring and the carbonyl oxygen by approximately 1.5 Å (one C–C bond length), as well as the electronic conjugation between the carbonyl and the thiazole π-system [1]. In the Hitchin et al. SAR, compounds within the aminothiazole series spanned LSD1 IC₅₀ values from 7,000 to 187,000 nM, with the position and nature of substituents on the heterocycle and the ketone-bearing chain identified as key potency determinants [2]. Although the LSD1 IC₅₀ for the butan-2-one isomer (CAS 2111479-58-2) has not been publicly reported in the same assay, the established SAR sensitivity to the spatial relationship between the thiazole, carbonyl, and amine pharmacophoric elements implies that the butan-1-one vs. butan-2-one isomerism is likely to produce a measurable difference in LSD1 affinity [2].

Carbonyl position Pharmacophore geometry Structure–activity relationship

Recommended Research and Procurement Application Scenarios for 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one


Reversible LSD1 Pharmacological Tool for Epigenetic Mechanism-of-Action Studies Requiring Washout Controls

Investigators studying LSD1-dependent gene regulation in AML cell lines or neuronal differentiation models who require a reversible inhibitor to distinguish acute from chronic LSD1 effects should select this compound. Its reversible binding mechanism, documented by Hitchin et al. as one of the first reported examples of a reversible small-molecule LSD1 inhibitor with clear SAR, enables washout protocols that are not feasible with irreversible FAD-modifying inhibitors such as tranylcypromine derivatives [1]. The ≥10-fold selectivity over MAO-A (IC₅₀ > 100,000 nM) further ensures that MAO-related confounding is minimised in cell-based assays at concentrations near the LSD1 IC₅₀ of 10,000 nM [2].

Fragment-Based Drug Discovery and Structure–Activity Relationship Expansion Around the C3-Amino-Butanone-Thiazole Chemotype

Medicinal chemistry teams engaged in fragment-to-lead optimisation of reversible LSD1 inhibitors can use this compound as a characterised SAR anchor point. The Hitchin et al. study achieved a 32-fold potency improvement from the initial fragment hit, and this compound's LSD1 IC₅₀ of 10 μM positions it as an intermediate-activity reference within the 7–187 μM series range [1]. Its C3-amino substitution pattern provides a differentiated starting point from the promiscuous 2-aminothiazole (PrATs) chemotype, reducing the risk of pursuing a pan-assay interference scaffold [3]. Both racemic and enantiomerically resolved forms are commercially available, enabling stereochemical SAR exploration .

Chemical Probe Selectivity Profiling Against FAD-Dependent Amine Oxidase Panel

Researchers assembling selectivity profiles for LSD1 chemical probes should include this compound as a reference for the aminothiazole chemotype's selectivity window. The compound has been experimentally profiled against three FAD-dependent amine oxidases—LSD1 (IC₅₀ = 10,000 nM), MAO-A (IC₅₀ > 100,000 nM), and MAO-B (IC₅₀ > 100,000 nM)—in the same assay platform, providing a clean three-target selectivity dataset [1]. This contrasts with many literature LSD1 inhibitors for which MAO-A/MAO-B counter-screening data are absent or derived from disparate assay conditions, making cross-compound selectivity comparisons unreliable [2].

Procurement Quality Control: Isomer Identity Verification for Structure-Reproducible LSD1 Inhibition

Procurement officers and laboratory managers sourcing this compound for LSD1-related research must verify the specific structural identity—racemic 3-amino-1-(1,3-thiazol-2-yl)butan-1-one (butan-1-one, thiazol-2-yl attachment, C3-amino)—against the documented Hitchin-characterised compound. Commercially available positional isomers differing in amino position, carbonyl position, or thiazole ring connectivity have not been profiled for LSD1 activity in the same assay and should not be considered equivalent substitutes [1]. Verification should be performed against the InChI Key IIDURVYOCOEPFM-UHFFFAOYSA-N and SMILES CC(N)CC(=O)c1nccs1, as multiple C₇H₁₀N₂OS isomers co-exist in vendor catalogues under similar nomenclature [2].

Quote Request

Request a Quote for 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.